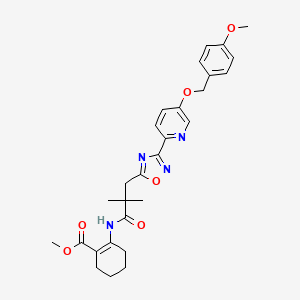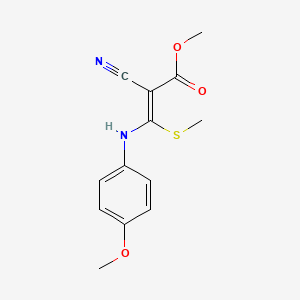![molecular formula C30H40N2O7S B3167275 N-[2-(2-Ethoxyphenoxy)ethyl]-(R)-Tamsulosin CAS No. 918867-88-6](/img/structure/B3167275.png)
N-[2-(2-Ethoxyphenoxy)ethyl]-(R)-Tamsulosin
概要
説明
N-[2-(2-Ethoxyphenoxy)ethyl]-®-Tamsulosin is a chemical compound that belongs to the class of alpha-1 adrenergic receptor antagonists. It is a derivative of Tamsulosin, which is widely used in the treatment of benign prostatic hyperplasia (BPH). This compound is known for its high selectivity towards alpha-1A and alpha-1D adrenergic receptors, making it effective in relaxing smooth muscles in the prostate and bladder, thereby improving urinary flow .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Ethoxyphenoxy)ethyl]-®-Tamsulosin typically involves multiple steps. One common method starts with the preparation of 2-(2-ethoxyphenoxy)ethylamine, which is then reacted with other intermediates to form the final product. The reaction conditions often include the use of solvents like methanol or dimethyl sulfoxide (DMSO) and may require specific temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization, filtration, and purification to obtain the final product in its desired form .
化学反応の分析
Types of Reactions
N-[2-(2-Ethoxyphenoxy)ethyl]-®-Tamsulosin undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
N-[2-(2-Ethoxyphenoxy)ethyl]-®-Tamsulosin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of alpha-1 adrenergic receptor antagonists.
Biology: It is used in research related to smooth muscle relaxation and urinary flow improvement.
Medicine: It is studied for its potential therapeutic effects in conditions like benign prostatic hyperplasia and ureteral stones.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of N-[2-(2-Ethoxyphenoxy)ethyl]-®-Tamsulosin involves the selective blockade of alpha-1A and alpha-1D adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to the relaxation of smooth muscles in the prostate and bladder. This results in improved urinary flow and relief from symptoms associated with benign prostatic hyperplasia .
類似化合物との比較
Similar Compounds
Tamsulosin: The parent compound, also an alpha-1 adrenergic receptor antagonist.
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used in the treatment of BPH.
Silodosin: A highly selective alpha-1A adrenergic receptor antagonist.
Uniqueness
N-[2-(2-Ethoxyphenoxy)ethyl]-®-Tamsulosin is unique due to its high selectivity towards alpha-1A and alpha-1D adrenergic receptors, which makes it particularly effective in targeting the prostate and bladder with minimal effects on blood vessels. This selectivity reduces the risk of side effects like hypotension, which is common with less selective alpha-1 adrenergic receptor antagonists .
特性
IUPAC Name |
5-[(2R)-2-[bis[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O7S/c1-5-36-25-11-7-9-13-27(25)38-19-17-32(18-20-39-28-14-10-8-12-26(28)37-6-2)23(3)21-24-15-16-29(35-4)30(22-24)40(31,33)34/h7-16,22-23H,5-6,17-21H2,1-4H3,(H2,31,33,34)/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXBFJHUSODSBC-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN(CCOC2=CC=CC=C2OCC)C(C)CC3=CC(=C(C=C3)OC)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OCCN(CCOC2=CC=CC=C2OCC)[C@H](C)CC3=CC(=C(C=C3)OC)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918867-88-6 | |
| Record name | 5-((2R)-2-(Bis(2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918867886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-((2R)-2-(BIS(2-(2-ETHOXYPHENOXY)ETHYL)AMINO)PROPYL)-2-METHOXYBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G57A9FA8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate](/img/structure/B3167264.png)
![1-[(Prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B3167267.png)

